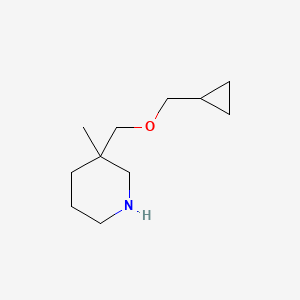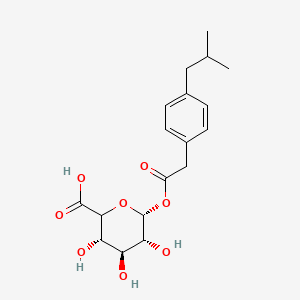
Ibufenac Acyl-Beta-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ibufenac Acyl-Beta-D-Glucuronide is a metabolite of ibufenac, a nonsteroidal anti-inflammatory drug (NSAID). This compound is formed through the process of glucuronidation, where ibufenac is conjugated with glucuronic acid. The resulting compound is more water-soluble, facilitating its excretion from the body. This process is crucial for the metabolism and elimination of many drugs, including NSAIDs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ibufenac Acyl-Beta-D-Glucuronide typically involves the enzymatic reaction of ibufenac with uridine diphosphate glucuronic acid (UDPGA) in the presence of UDP-glucuronosyltransferase (UGT) enzymes. This reaction occurs primarily in the liver, where UGT enzymes are abundant .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of recombinant UGT enzymes to catalyze the glucuronidation reaction. The reaction conditions are optimized to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Ibufenac Acyl-Beta-D-Glucuronide undergoes several types of chemical reactions, including:
Hydrolysis: This reaction involves the cleavage of the glucuronide bond, resulting in the release of ibufenac and glucuronic acid.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidative metabolites.
Substitution: Nucleophilic substitution reactions can occur, where the glucuronic acid moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous solutions at physiological pH.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or molecular oxygen.
Substitution: Involves nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Hydrolysis: Ibufenac and glucuronic acid.
Oxidation: Various oxidative metabolites of ibufenac.
Substitution: Substituted ibufenac derivatives.
Wissenschaftliche Forschungsanwendungen
Ibufenac Acyl-Beta-D-Glucuronide has several scientific research applications:
Chemistry: Used as a model compound to study glucuronidation reactions and the stability of acyl glucuronides.
Biology: Investigated for its role in drug metabolism and the formation of reactive metabolites.
Medicine: Studied for its potential toxicological effects and its role in drug-induced liver injury.
Wirkmechanismus
The mechanism of action of Ibufenac Acyl-Beta-D-Glucuronide involves its formation through the conjugation of ibufenac with glucuronic acid by UGT enzymes. This process increases the water solubility of ibufenac, facilitating its excretion from the body. The compound can also undergo hydrolysis, releasing ibufenac and glucuronic acid, which can then be reabsorbed and further metabolized .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ibuprofen Acyl-Beta-D-Glucuronide: Another NSAID glucuronide with similar properties and metabolic pathways.
Diclofenac Acyl-Beta-D-Glucuronide: Similar in structure and function, but with different pharmacokinetic properties.
Ketoprofen Acyl-Beta-D-Glucuronide: Shares similar metabolic pathways but differs in its reactivity and stability.
Uniqueness
Ibufenac Acyl-Beta-D-Glucuronide is unique in its specific formation from ibufenac and its distinct pharmacokinetic profile. Its stability and reactivity differ from other acyl glucuronides, making it a valuable compound for studying drug metabolism and potential toxicological effects .
Eigenschaften
Molekularformel |
C18H24O8 |
|---|---|
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
(3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[4-(2-methylpropyl)phenyl]acetyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C18H24O8/c1-9(2)7-10-3-5-11(6-4-10)8-12(19)25-18-15(22)13(20)14(21)16(26-18)17(23)24/h3-6,9,13-16,18,20-22H,7-8H2,1-2H3,(H,23,24)/t13-,14-,15+,16?,18-/m0/s1 |
InChI-Schlüssel |
USRHMLCTGMMMCQ-ZOWQXGHRSA-N |
Isomerische SMILES |
CC(C)CC1=CC=C(C=C1)CC(=O)O[C@@H]2[C@@H]([C@H]([C@@H](C(O2)C(=O)O)O)O)O |
Kanonische SMILES |
CC(C)CC1=CC=C(C=C1)CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






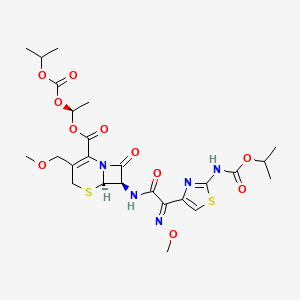
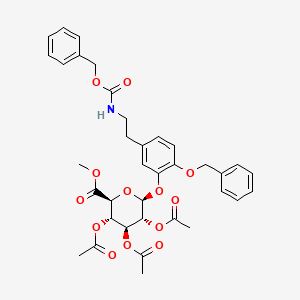

![3-[(Methanesulfonyl)(methyl)amino]-5-(prop-2-en-1-yl)benzoic acid](/img/structure/B13854695.png)

![[2,4-dibromo-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid](/img/structure/B13854710.png)
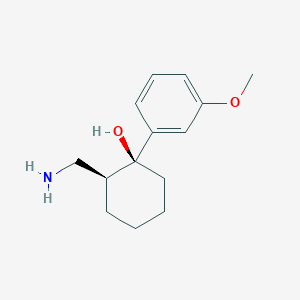
![N-(4-imidazo[1,2-a]pyrazin-5-yl-3-methoxyphenyl)methanesulfonamide](/img/structure/B13854720.png)

